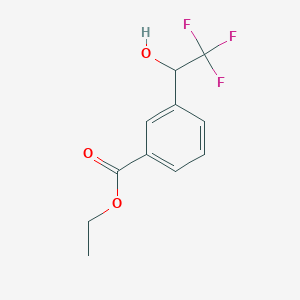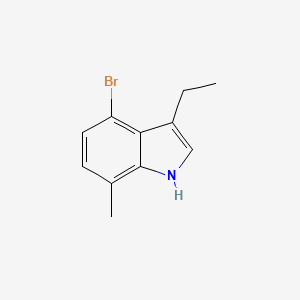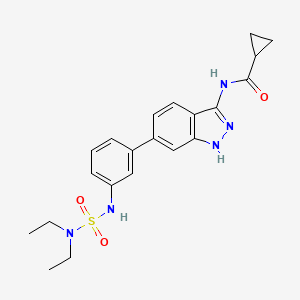
SGC-AAK1-1
Übersicht
Beschreibung
SGC-AAK1-1 is a chemical probe that targets adaptor protein 2-associated kinase 1 (AAK1) and bone morphogenetic protein 2-inducible kinase (BMP2K), also known as BIKE. These kinases are part of the numb-associated kinase (NAK) family, which includes cyclin G-associated kinase (GAK) and serine/threonine kinase 16 (STK16). This compound is known for its potent inhibition of AAK1 and BMP2K, making it a valuable tool for studying the functions of these kinases in various biological processes .
Wissenschaftliche Forschungsanwendungen
SGC-AAK1-1 has a wide range of scientific research applications. In chemistry, it is used as a chemical probe to study the functions of AAK1 and BMP2K. In biology, it helps researchers understand the role of these kinases in clathrin-mediated endocytosis and other cellular processes. In medicine, this compound is valuable for investigating the potential therapeutic targets for diseases involving dysregulated kinase activity, such as cancer and neurodegenerative disorders. Additionally, the compound is used in industry for the development of kinase inhibitors and other related pharmaceuticals .
Wirkmechanismus
Target of Action
Sgc aak1 1 is a dual inhibitor that primarily targets two proteins: Adaptor Protein 2-Associated Kinase 1 (AAK1) and BMP-2 Inducible Kinase (BMP2K/BIKE) . These proteins are part of the numb-associated kinase (NAK) family . AAK1 is a serine/threonine kinase with broad tissue expression, and it localizes to the cell membrane and cytoplasm . BMP2K/BIKE, on the other hand, is broadly expressed and localizes to nuclear speckles .
Mode of Action
Sgc aak1 1 interacts with its targets by potently binding to the ATP-binding site of both AAK1 and BIKE . This interaction inhibits the activity of these kinases, thereby affecting their downstream signaling pathways .
Biochemical Pathways
AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of Adaptor Protein 2 (AP-2) . This makes AAK1 a negative regulator of Wnt signaling via mediation of LRP6 internalization . AAK1 also influences Notch signaling, including priming and redistribution of Numb as well as Notch activation .
BMP2K/BIKE was originally identified as its expression was observed to increase upon bone morphogenic protein (BMP-2)-induced differentiation of a prechondroblastic cell line . It has an important regulatory role in attenuating the program of osteoblast differentiation . Proteomic studies identified BIKE as a clathrin vesicle-associated protein and have also identified interaction between BIKE and Numb .
Pharmacokinetics
It is known that sgc aak1 1 is an atp-competitive kinase inhibitor , which suggests that it may have good bioavailability due to its ability to bind to the ATP-binding site of its target proteins .
Result of Action
The action of Sgc aak1 1 results in the downregulation of cellular AP2M1 Thr156 phosphorylation level in a dose-dependent manner . This indicates that Sgc aak1 1 can effectively inhibit the activity of AAK1 and BIKE, thereby affecting their downstream signaling pathways .
Action Environment
As a kinase inhibitor, the efficacy of sgc aak1 1 may be influenced by factors such as the concentration of atp in the cell, the expression levels of its target proteins, and the presence of other signaling molecules .
Biochemische Analyse
Biochemical Properties
SGC-AAK1-1 interacts with AAK1 and BMP2K, both of which are serine/threonine kinases involved in clathrin-mediated endocytosis. AAK1 regulates receptor-mediated endocytosis by binding directly to clathrin and phosphorylating the medium subunit of adaptor protein 2 (AP2). BMP2K, on the other hand, is involved in bone morphogenic protein-induced differentiation and has been identified as a clathrin vesicle-associated protein . This compound inhibits the ATP-binding sites of these kinases, thereby preventing their activity and subsequent downstream signaling events .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. By inhibiting AAK1, this compound disrupts clathrin-mediated endocytosis, affecting the internalization of receptors and other molecules. This inhibition can influence cell signaling pathways, such as the Wnt and Notch pathways, by altering the internalization and recycling of receptors involved in these pathways . Additionally, BMP2K inhibition by this compound can impact osteoblast differentiation and other cellular processes related to bone morphogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of AAK1 and BMP2K. This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of their substrates. For AAK1, this includes the phosphorylation of the medium subunit of adaptor protein 2, which is essential for clathrin-mediated endocytosis . The inhibition of BMP2K by this compound affects its role in bone morphogenic protein-induced differentiation and other related processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent inhibition of AAK1 and BMP2K over extended periods . Long-term exposure to this compound may lead to compensatory mechanisms within cells, potentially altering its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound effectively inhibits AAK1 and BMP2K without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and overall organism health . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating a limit to its inhibitory capacity .
Metabolic Pathways
This compound is involved in metabolic pathways related to its target kinases, AAK1 and BMP2K. These kinases play roles in endocytosis and bone morphogenesis, respectively. This compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The inhibition of AAK1 by this compound can alter the internalization and recycling of receptors, impacting cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed to various compartments, including the cell membrane and cytoplasm. AAK1 localizes to these regions, where it interacts with clathrin and adaptor protein 2. BMP2K, on the other hand, localizes to nuclear speckles and is involved in bone morphogenic protein-induced differentiation . The transport and distribution of this compound are influenced by its interactions with these kinases and other cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. AAK1 is primarily localized to the cell membrane and cytoplasm, where it regulates clathrin-mediated endocytosis. BMP2K localizes to nuclear speckles, where it plays a role in bone morphogenic protein-induced differentiation . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells .
Vorbereitungsmethoden
The synthesis of SGC-AAK1-1 involves the creation of inhibitors based on a 3-acylaminoindazole scaffold. The synthetic route includes the optimization of this scaffold to yield potent dual inhibitors of AAK1 and BMP2K.
Analyse Chemischer Reaktionen
SGC-AAK1-1 undergoes various chemical reactions, primarily involving its interaction with the ATP-binding sites of AAK1 and BMP2K. The compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase. This interaction leads to the inhibition of kinase activity. Common reagents used in the synthesis of this compound include acylating agents and indazole derivatives . The major products formed from these reactions are the acylaminoindazole derivatives that constitute the active compound.
Vergleich Mit ähnlichen Verbindungen
SGC-AAK1-1 is unique in its dual inhibition of AAK1 and BMP2K. Similar compounds include other NAK family kinase inhibitors such as GAK and STK16 inhibitors. this compound stands out due to its high potency and selectivity for AAK1 and BMP2K. The compound demonstrates narrow activity in a kinome-wide screen, making it one of the best available small molecule tools for studying the functions of these kinases .
Eigenschaften
IUPAC Name |
N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBIQZUJJSVQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting AAK1 and BMP2K with a dual inhibitor like SGC-AAK1-1?
A1: AAK1 (Adaptor-associated kinase 1) and BMP2K (Bone morphogenetic protein 2-inducible kinase) belong to the Numb-associated kinase (NAK) family and share a high degree of sequence homology, particularly within their kinase domains [, ]. While the precise functions of these kinases are still being investigated, research suggests their involvement in various cellular processes, including endocytosis, cell signaling, and potentially cardiac cell survival under stress conditions [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


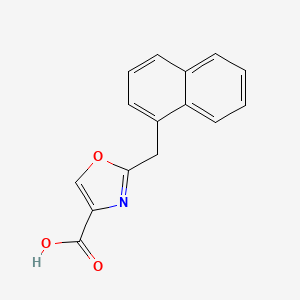
![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)
![1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone](/img/structure/B1450642.png)
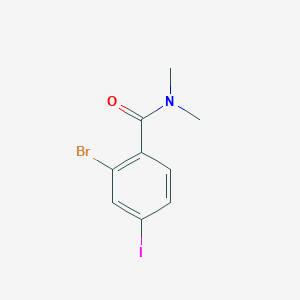
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)
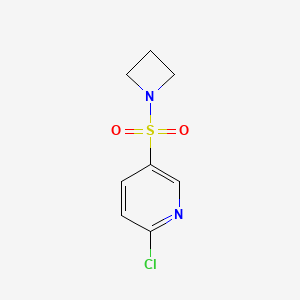
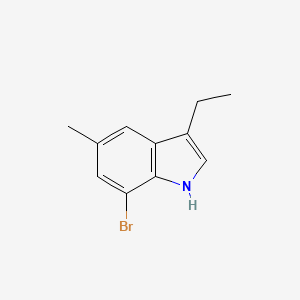
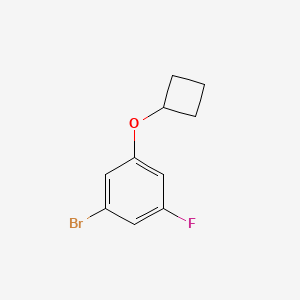
![(7a,17b)-7-7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol 17-acetate](/img/structure/B1450655.png)
![N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1450657.png)
![ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1450658.png)
